Glycosylation Stereoselectivity: β/α Ratio > 99:1 with N2-Acetylguanine
In glycosylation reactions with N2-acetylguanine, 1,2,3,5-tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose delivers β/α anomeric selectivity exceeding 99:1 [1]. This performance starkly contrasts with the variable stereoselectivity observed for tetra-O-acetyl donors, which under similar conditions (SnCl4 or CF3CO2Ag promotion) can yield approximately 1:1 α/β mixtures due to anomerization and orthoester fragmentation [2]. The benzoyl groups' robust neighboring group participation is the mechanistic basis for this superior stereocontrol [3].
| Evidence Dimension | β/α anomeric ratio in glycosylation |
|---|---|
| Target Compound Data | β/α > 99:1 |
| Comparator Or Baseline | Tetra-O-acetyl glycosyl donors (class-level): ~1:1 α/β mixture |
| Quantified Difference | ≥98 percentage point improvement in β-selectivity |
| Conditions | N2-acetylguanine acceptor, Vorbrüggen-type glycosylation conditions |
Why This Matters
Near-exclusive β-selectivity eliminates costly chromatographic separation of anomers, improving both yield and purity of the target nucleoside.
- [1] Shi, J., Du, J., Ma, T., Pankiewicz, K. W., Patterson, S. E., Hassan, A. E., ... & Watanabe, K. A. (2006). Efficient Synthesis of 2‘-C-β-Methylguanosine. The Journal of Organic Chemistry, 71(10), 4018-4020. View Source
- [2] Banoub, J., Boullanger, P., & Lafont, D. (1992). Variations on the SnCl4 and CF3CO2Ag-promoted glycosidation of sugar acetates: a direct, versatile and apparently simple method with either alpha or beta stereocontrol. Carbohydrate Research, 236, 215-226. View Source
- [3] Williams, R. J., McGill, N. W., White, J. M., & Williams, S. J. (2010). Neighboring group participation in glycosylation reactions by 2,6-disubstituted 2-O-benzoyl groups: A mechanistic investigation. Journal of Carbohydrate Chemistry, 29(5), 236-263. View Source
